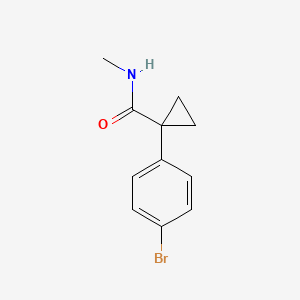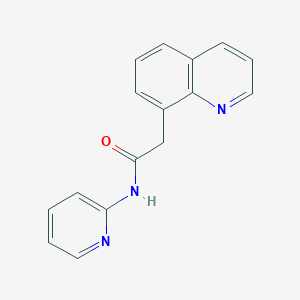
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide, also known as BrMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects in the body. In animal studies, 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide has been shown to reduce pain and inflammation, as well as inhibit the growth of cancer cells. 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide is its well-established synthesis method, which allows for the production of large quantities of the compound. 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide also has a low toxicity profile, making it safe for use in lab experiments. However, one limitation of 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide. One area of research is the development of new drugs based on the structure of 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide, which could have improved analgesic and anti-inflammatory properties. Another area of research is the investigation of the mechanism of action of 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide, which could provide insights into the signaling pathways involved in pain and inflammation. Additionally, 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide could be further studied for its potential applications in materials science, where it could be used as a building block for the synthesis of novel materials.
Synthesemethoden
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 4-bromobenzonitrile with n-butyllithium, followed by the addition of trimethylsilylmethylmagnesium chloride to obtain 4-(trimethylsilylmethyl)-4'-bromobiphenyl. This compound is then subjected to a cyclopropanation reaction with methyl diazoacetate to yield 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide. The synthesis method of 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide is well-established and has been reported in several studies.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs. 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide has also been investigated for its anticancer activity, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis. In addition, 1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide has been studied for its potential use in materials science, where it can be used as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13-10(14)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARMYQXCPDKMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-methylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)

![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)


![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)


